2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide is a synthetic compound with potential pharmacological applications. It belongs to a class of thienopyrimidine derivatives, which are known for their diverse biological activities. The compound is characterized by its unique molecular structure, which includes a thieno[3,2-d]pyrimidine core substituted with a chlorophenyl group and an acetamide moiety.
The compound is classified under the category of organic compounds with the following identifiers:
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide involves several steps, typically including the formation of the thienopyrimidine core followed by functional group modifications.
The molecular structure of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide reveals several key features:
Feature | Description |
---|---|
Molecular Formula | C23H20ClN3O2S2 |
Molar Mass | 470.0068 g/mol |
InChI Key | HGBJJKVAERXIDT-UHFFFAOYSA-N |
SMILES Notation | CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=CC=C4 |
The structure features a thieno[3,2-d]pyrimidine ring system that contributes to its biological activity .
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide is largely related to its interaction with biological targets:
The compound has several scientific uses:
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.:
CAS No.: 1823362-29-3
CAS No.: 116296-75-4